molecular formula C13H11ClS B075812 1-(Chloromethyl)-4-(phenylthio)benzene CAS No. 1208-87-3

1-(Chloromethyl)-4-(phenylthio)benzene

Cat. No. B075812
CAS RN: 1208-87-3
M. Wt: 234.74 g/mol
InChI Key: RLFHPRWHJYDGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Chloromethyl)-4-(phenylthio)benzene" is a chloromethylated benzene derivative with a phenylthio substituent. This class of compounds is of interest due to their potential as intermediates in organic synthesis and materials science.

Synthesis Analysis

Synthetic approaches for related compounds often involve chloromethylation reactions and the introduction of sulfur-containing groups via thiolation. For example, the synthesis of polyphenylene derivatives has been studied, highlighting methods that could be adapted for synthesizing "1-(Chloromethyl)-4-(phenylthio)benzene" (Levitus et al., 2001).

Molecular Structure Analysis

Molecular structure analyses often rely on X-ray crystallography and NMR spectroscopy. Studies on similar compounds provide insights into the likely structure, showing how substituent groups affect molecular geometry and electronic properties (Zang et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "1-(Chloromethyl)-4-(phenylthio)benzene" can be inferred from studies on similar molecules, indicating a propensity for participating in nucleophilic substitution reactions due to the presence of a chloromethyl group (Kumamoto et al., 2002).

Scientific Research Applications

  • Organic Synthesis

    • Benzene-based compounds are widely used in organic synthesis .
    • They can act as building blocks for the synthesis of complex organic molecules .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Pharmaceuticals

    • Benzene-based compounds are often used in the synthesis of pharmaceuticals .
    • They can be used to create a wide range of drugs, including analgesics, antipyretics, and antibiotics .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound “1-(Chloromethyl)-4-(phenylthio)benzene” has been classified with the GHS07 safety symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The chloromethylation method was thought to be environmentally friendly because low toxic reactant (methylal, trioxymethylene, and thionyl chloride) were applied in the in situ chloromethylation of PS–DVB in this process instead of using hypertoxic chloromethyl ether (BCME) directly . The low production cost of this reaction gives it a bright prospect in industrial application .

properties

IUPAC Name

1-(chloromethyl)-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFHPRWHJYDGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153018
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(phenylthio)benzene

CAS RN

1208-87-3
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1208-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-4-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(phenylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Phenylthiobenzyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37XJ4ZH9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 1-hydroxymethyl-4-phenylthiobenzene (3.0 g) is dissolved in methylene chloride (15 ml), and thereto is added with stirring thionyl chloride (1.5 ml) under ice cooling. The mixture is stirred for one hour, and the reaction mixture is washed with ice water (10 ml×3), and thereto is added methylene chloride (50 ml). The mixture is washed in order with 5% aqueous sodium hydrogen carbonate solution (5 ml×3) and saturated aqueous sodium chloride solution (30 ml×2), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 1-chloromethyl-4-phenylthiobenzene (3.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.